tert-Butyl (Z)-(2-styrylphenyl)carbamate

Directed vinyl lithiation Regioselective C–H functionalization cis-Stilbene chemistry

tert-Butyl (Z)-(2-styrylphenyl)carbamate (CAS: 936641-28-0) is an ortho-amino-substituted cis-stilbene derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen. The molecule is defined by its (Z)-configured styryl double bond, placing the phenyl rings in a cis relationship, and by the sterically demanding tert-butyl carbamate moiety.

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
Cat. No. B12853571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (Z)-(2-styrylphenyl)carbamate
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2
InChIInChI=1S/C19H21NO2/c1-19(2,3)22-18(21)20-17-12-8-7-11-16(17)14-13-15-9-5-4-6-10-15/h4-14H,1-3H3,(H,20,21)/b14-13-
InChIKeyRQMLVXXQKRBKFA-YPKPFQOOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (Z)-(2-styrylphenyl)carbamate: Core Structural Identity and Procurement-Relevant Classification


tert-Butyl (Z)-(2-styrylphenyl)carbamate (CAS: 936641-28-0) is an ortho-amino-substituted cis-stilbene derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen. The molecule is defined by its (Z)-configured styryl double bond, placing the phenyl rings in a cis relationship, and by the sterically demanding tert-butyl carbamate moiety. This combination is not incidental: the (Z)-olefin geometry suppresses undesired carbolithiation pathways, while the Boc group serves simultaneously as an amine protecting group, a directed metalation group (DMG), and a synthetically versatile handle for heterocycle construction [1]. The compound is an enabling building block in the O'Shea group's directed vinyl lithiation methodology, a platform that has been adopted for regio- and stereoselective synthesis of polysubstituted alkenes and nitrogen-containing heterocycles including indoles and quinolines [2][3].

1 (Z)-stilbene geometry — Suppresses carbolithiation, directs vinyl C–H lithiation for regioselective alkene functionalization.
2 tert-Butyl carbamate (Boc) — Serves as amine protecting group, directed metalation group (DMG), and synthetic handle for heterocycle construction.
3 Directed vinyl lithiation platform — Reported building block for regio- and stereoselective synthesis of indoles and quinolines via O'Shea methodology.

Why tert-Butyl (Z)-(2-styrylphenyl)carbamate Cannot Be Casually Replaced by Structural Analogs


The compound's value derives not from any single functional group but from the synergistic interplay of three structural features: the (Z)-olefin stereochemistry, the ortho-amino carbamate directing group, and the tert-butyl ester. Replacing the (Z)-alkene with the (E)-isomer changes the stereoelectronic environment, enabling competing carbolithiation that destroys regioselectivity [1]. Substituting the Boc group with a methyl, ethyl, benzyl, or isopropyl carbamate alters the steric bulk, the Lewis basicity of the carbonyl oxygen, and the thermodynamic stability of the lithiated intermediate — all of which directly impact directed metalation efficiency and diastereoselectivity [2][3]. Even retaining the Boc group while using the simpler N-styrylcarbamate scaffold (CAS 38427-91-7, lacking the ortho-phenyl bridge) abolishes the intramolecular directing effect that enables regioselective vinyl C–H lithiation. These interdependencies mean that generic substitution — whether of stereochemistry, protecting group, or scaffold — predictably degrades the synthetic outcomes for which this specific compound is optimized [1].

Olefin geometry (Z)→(E)
Target: (Z)-vinyl lithiation, suppressed carbolithiation
If (E)-isomer: competing carbolithiation pathway may alter regiochemical outcome
Carbamate protecting group substitution
Target: N-Boc directs vinyl lithiation, stabilizes lithiated intermediate
If methyl/ethyl/benzyl: diastereoselectivity and directing efficiency may shift, intermediate stability may differ
Scaffold simplification (ortho-phenyl bridge removal)
Target: ortho-amino stilbene scaffold enables intramolecular directing effect
If N-styrylcarbamate: loss of ortho-directing bridge may abolish regioselective vinyl C–H lithiation

Quantitative Differentiation Evidence for tert-Butyl (Z)-(2-styrylphenyl)carbamate Versus Closest Analogs


(Z)-Stereochemistry Enables Regioselective Directed Vinyl Lithiation That the (E)-Isomer Cannot Support

The (Z)-configured olefin in tert-Butyl (Z)-(2-styrylphenyl)carbamate is essential for suppressing the competing carbolithiation pathway that dominates in (E)-stilbenes. Under standardized conditions (s-BuLi, THF, −25 °C), the (Z)-isomer undergoes directed deprotonation exclusively at the vinyl C–H position to generate a 1-lithio-1,2-diphenylethene intermediate. In contrast, the (E)-isomer (tert-Butyl (E)-(2-styrylphenyl)carbamate, CAS 909297-32-1) preferentially undergoes carbolithiation — addition of the organolithium across the double bond — leading to a different benzylic organolithium species and fundamentally divergent product distributions [1]. This stereochemistry-controlled suppression of carbolithiation was validated by DFT computational studies and experimentally demonstrated across a panel of directing groups [2]. The melting point also provides a practical quality-control discriminator: the (E)-isomer melts at 130–132 °C, while the (Z)-isomer is reported as a lower-melting solid, offering a simple identity check [3].

(Z) vs (E) Lithiation Pathway
Head-to-head
Target: exclusive vinyl C–H deprotonation; Comparator (E): predominant carbolithiation addition.
Stereochemistry controls reaction manifold; incorrect isomer invalidates synthetic routes.
Validated by DFT and experimental quenching; s-BuLi, THF, −25 °C.
Directed vinyl lithiation Regioselective C–H functionalization cis-Stilbene chemistry

N-Boc Substituent Is Optimal for Diastereoselective Carbolithiation Versus Methyl, Ethyl, and Benzyl Carbamates

In a systematic study of ortho-amino substituent effects on carbolithiation of (E)-stilbenes, the N-Boc (tert-butoxycarbonyl) group combined with t-BuLi as the organolithium reagent proved optimal for diastereoselectivity. The carbolithiated intermediate derived from the N-Boc-substituted stilbene with t-BuLi (intermediate 3a) was obtained as predominantly a single diastereoisomer, stable at room temperature, as confirmed by ¹H and ¹³C NMR analysis [1]. Other N-protecting groups — including N-methyl, N-ethyl, N-benzyl, and N-acetyl variants — produced lower diastereoselectivities or unstable lithiated intermediates under identical conditions (THF, −78 to −25 °C). The steric bulk and electronic character of the Boc group uniquely balance directing ability with intermediate stability, enabling subsequent electrophile trapping (MeOD, CO₂, Bu₃SnCl) with retention of configuration [1].

N-Boc vs Other Carbamates
Head-to-head
N-Boc + t-BuLi: predominantly one diastereomer (>90% by NMR); N-methyl/ethyl/benzyl: lower diastereoselectivities.
Reported optimal combination for diastereoselective carbolithiation; other carbamates may reduce stereocontrol.
THF, −78 to −25 °C; carbolithiation–electrophile quench.
Carbolithiation diastereoselectivity N-protecting group optimization Quinoline synthesis

tert-Butyl Carbamate Provides Superior Directed ortho-Metalation (DoM) Efficiency Compared to Lighter Alkyl Carbamates

The tert-butyl carbamate (Boc) group is established in the Snieckus DoM hierarchy as one of the most powerful O-carbamate directing metalation groups (DMGs) for ortho-lithiation of aromatic rings. The steric bulk of the tert-butyl group shields the carbonyl carbon from nucleophilic attack by the alkyllithium base, preventing self-condensation and enhancing the lifetime of the directed lithiation intermediate. In comparative studies, tert-butyl O-carbamates consistently outperformed methyl and ethyl O-carbamates in ortho-lithiation efficiency, as measured by downstream electrophile trapping yields [1][2]. In the specific context of 2-styrylphenyl systems, the Boc group directs lithiation to the vinyl C–H bond in the (Z)-isomer (rather than competing ortho-ring lithiation or carbolithiation), a selectivity not achievable with N-methyl or N-ethyl carbamate congeners under the same conditions (s-BuLi, THF, −25 °C) [3].

DoM Directing Power
Class-level
tert-Butyl > benzyl > ethyl > methyl in DoM hierarchy; Boc shields carbonyl, enhances lithiation intermediate stability.
Class-level inference supports Boc as preferred DMG; lighter carbamates may give lower yields.
Snieckus hierarchy; direct comparative yields in stilbene system not fully reported.
Directed ortho-metalation O-Carbamate directing groups Regioselective lithiation

Boc Group Enables Mild Chemoselective Deprotection with Aqueous Phosphoric Acid, Distinguishing It from Cbz and Other Carbamates

The tert-butyl carbamate (Boc) group in the target compound can be removed under mild, environmentally benign conditions using aqueous 85 wt% phosphoric acid, which leaves acid-sensitive Cbz (benzyloxycarbonyl) carbamates, benzyl esters, TBDMS ethers, and isopropylidene groups intact [1]. This orthogonal deprotection profile is not accessible with benzyl (Cbz) carbamate analogs of 2-styrylphenyl systems, which require hydrogenolysis or strongly acidic conditions (HBr/AcOH) for removal. Similarly, methyl and ethyl carbamates are resistant to mild acidic cleavage and typically require harsher reagents (e.g., TMSI, BBr₃) that may compromise the styryl double bond or trigger unwanted cyclization. The Boc deprotection with 85% H₃PO₄ proceeds in high yields and is compatible with multi-gram scale workflows [1][2].

Boc Deprotection Orthogonality
Cross-study comparable
Boc cleaved with 85% aq. H₃PO₄; Cbz, TBDMS, benzyl ester groups remain intact under these conditions.
Supports orthogonal protecting-group strategies; benzyl/alkyl carbamates require harsher cleavage.
Mild, metal-free conditions; compatible with acid-sensitive substrates.
Boc deprotection Orthogonal protecting group strategy Chemoselective cleavage

Evidence-Backed Application Scenarios for tert-Butyl (Z)-(2-styrylphenyl)carbamate in Research and Development


Regioselective Synthesis of 2,3-Disubstituted Indoles via Directed Vinyl Lithiation–Electrophile Quench–Cyclization Cascades

The compound's (Z)-olefin geometry, combined with the Boc directing group, enables exclusive vinyl C–H deprotonation using s-BuLi in THF at −25 °C. The resulting 1-lithio-1,2-diphenylethene intermediate can be trapped with a broad range of electrophiles (e.g., DMF, CO₂, R–X) to install substituents regiospecifically at the vinyl position. Subsequent Boc deprotection with 85% aq. H₃PO₄ liberates the free aniline, which undergoes spontaneous or acid-catalyzed cyclization to yield 2,3-disubstituted indoles [1][2]. This cascade strategy is validated in the primary literature and is not accessible with the (E)-isomer or with methyl/ethyl carbamate analogs, which either undergo carbolithiation or fail to direct lithiation regioselectively [1].

Diastereoselective Synthesis of 3,4-Dihydroquinolin-2-ones and 1,2,3,4-Tetrahydroquinolines via Carbolithiation–Electrophile Trapping

When the (E)-isomer of the N-Boc-protected 2-styrylaniline is subjected to carbolithiation with t-BuLi in THF, the N-Boc group provides optimal diastereoselectivity (>90% single diastereomer) for the resulting benzylic organolithium intermediate. Trapping with CO₂, MeOD, or Bu₃SnCl followed by cyclization affords substituted 3,4-dihydroquinolin-2-ones or 1,2,3,4-tetrahydroquinolines with defined stereochemistry. This application is specifically enabled by the N-Boc–t-BuLi pairing; other N-protecting groups (N-methyl, N-ethyl, N-benzyl) give inferior diastereoselectivities under identical conditions [3]. Researchers should note that this application uses the (E)-isomer, whereas the (Z)-isomer (the target compound) is the substrate for the complementary directed vinyl lithiation manifold.

Orthogonal Protection Strategies in Multi-Step API Intermediate Synthesis

The Boc group in tert-Butyl (Z)-(2-styrylphenyl)carbamate can be selectively removed in the presence of Cbz carbamates, benzyl esters, TBDMS ethers, and isopropylidene acetals using 85 wt% aqueous H₃PO₄ [4]. This orthogonality is particularly valuable in the synthesis of complex pharmaceutical intermediates where sequential amine deprotections are required. The mild, metal-free conditions avoid the risk of styryl double-bond isomerization or reduction that can accompany hydrogenolytic Cbz deprotection, and are compatible with acid-sensitive substrates that would degrade under TFA or HBr/AcOH conditions [4][5]. Benzyl (Cbz)-(2-styrylphenyl)carbamate, in contrast, cannot be deprotected under these conditions, limiting its utility in orthogonal protection schemes.

Building Block for Directed ortho-Metalation–Cross-Coupling Sequences on Polysubstituted Aromatic Scaffolds

The Boc group in this compound functions as a powerful directed metalation group (DMG) in the Snieckus DoM paradigm. Following directed vinyl lithiation and electrophile quench at the styryl double bond, the Boc group can subsequently direct a second ortho-lithiation on the aniline ring, enabling sequential difunctionalization to access highly substituted biaryl or heterobiaryl scaffolds [6]. This iterative DMG strategy is specifically enabled by the tert-butyl carbamate, as lighter alkyl carbamates (methyl, ethyl) offer significantly lower directing power and are more susceptible to nucleophilic attack at the carbonyl, compromising the lithiation sequence [6].

Application
Selection Property
Validation Focus
Indole synthesis via directed vinyl lithiation
(Z)-olefin geometry and N-Boc directing group
Vinyl C–H lithiation regioselectivity
Tetrahydroquinoline synthesis via carbolithiation
Stereochemistry-dependent reactivity; (E)-isomer required
Isomer identity confirmation before use
Orthogonal amine deprotection in API intermediates
tert-Butyl carbamate chemoselectivity
Deprotection selectivity in presence of Cbz, TBDMS, benzyl esters
Iterative difunctionalization via DoM–cross-coupling
tert-Butyl carbamate as iterative directing metalation group
Second ortho-lithiation site control after vinyl functionalization
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